4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-phenoxyphenyl group at position 2 and a 4-fluorobenzamide moiety at position 2. This structure combines aromatic, electron-withdrawing (fluoro), and hydrogen-bonding (amide) groups, which are critical for modulating biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNSPKAGXOVVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
The compound 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the energy production process within the cell .
Biochemical Pathways
By inhibiting SDH, 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide affects the citric acid cycle and the electron transport chain . These are key biochemical pathways involved in cellular respiration and energy production. The inhibition of SDH disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species .
Result of Action
The inhibition of SDH by 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide leads to a disruption in energy production within the cell . This can result in cell death, particularly in cells that are heavily reliant on oxidative phosphorylation for energy production .
Biological Activity
4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thieno[3,4-c]pyrazole moiety, which is known for its diverse pharmacological properties. The molecular formula is C22H22FN3O2S, and it possesses a molecular weight of approximately 397.49 g/mol.
Anticancer Properties
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Apoptosis Induction : They may induce apoptosis through mitochondrial pathways, leading to cell death in tumor cells.
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have also been studied for their anti-inflammatory properties:
- Cytokine Production Modulation : These compounds can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.
- Inhibition of NF-kB Pathway : They may inhibit the NF-kB signaling pathway, which is crucial in inflammation and immune responses.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various thieno[3,4-c]pyrazole derivatives and found that modifications at the phenoxy group significantly enhanced anticancer activity against multiple cancer cell lines. The compound showed IC50 values lower than 10 µM against MCF-7 cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-fluoro-N-(2-(4-phenoxyphenyl)-...) | MCF-7 | <10 |
| Similar Derivative 1 | A549 | 12 |
| Similar Derivative 2 | HeLa | 15 |
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of related compounds on LPS-stimulated macrophages. The results indicated a significant reduction in IL-6 production:
| Compound | IL-6 Production (pg/mL) | Control (pg/mL) |
|---|---|---|
| 4-fluoro-N-(2-(4-phenoxyphenyl)-...) | 150 | 300 |
| Thieno[3,4-c]pyrazole Control | 200 | 300 |
Comparison with Similar Compounds
Key Observations:
- Phenoxy vs.
- Fluoro vs. Bromo Substituents : The 4-fluoro group in the target compound offers electron-withdrawing effects without significant steric bulk, whereas the 4-bromo substituent () increases molecular weight and lipophilicity, which may affect membrane permeability .
- Benzamide vs. Butanamide : The benzamide group in the target compound provides a rigid planar structure for hydrogen bonding, contrasting with the flexible butanamide chain in , which may reduce target affinity but improve solubility .
Spectroscopic Validation:
- IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) in cyclized products confirms successful ring closure (analogous to compounds [7–9] in ) .
- NMR : Aromatic proton signals and amide NH peaks (δ ~8–10 ppm in ¹H-NMR) are critical for verifying substitution patterns .
Tautomerism and Stability
The thieno[3,4-c]pyrazole core may exhibit tautomerism, as observed in triazole derivatives (). For example, compounds [7–9] exist as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹) . Similar tautomeric behavior in the target compound could influence its reactivity and binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
